4-((E)-(((E)-2-(环己亚胺基)-4-甲基噻唑-3(2h)-基)亚胺基)甲基)苯-1,2,3-三醇

描述

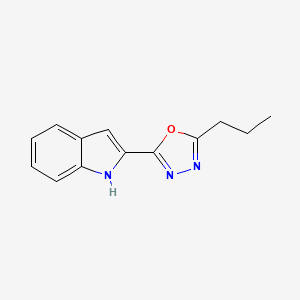

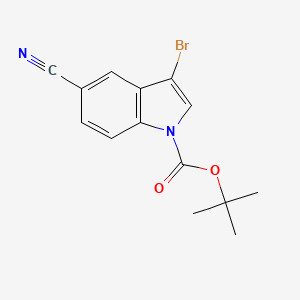

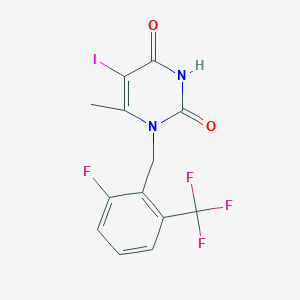

The compound appears to contain a benzene ring with three hydroxyl groups, making it a type of trihydroxybenzene or benzenetriol . It also seems to have a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen, and an imine group, which is a functional group containing a carbon-nitrogen double bond.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, trihydroxybenzenes can be synthesized through the hydroxylation of benzene . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones and thioamides .Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzene ring. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s physical properties .Chemical Reactions Analysis

Benzene rings can undergo electrophilic aromatic substitution reactions, while the imine group can participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

Trihydroxybenzenes are generally white solids with modest solubility in water . The presence of the hydroxyl groups can increase the compound’s polarity and solubility in polar solvents.科学研究应用

Application in Microbiology

Field

Microbiology, specifically in the study of bacterial competition and symbiosis .

Summary of the Application

Mim1, in the context of Rhizobium etli Mim1 (ReMim1), is used to study bacterial competition and symbiosis. ReMim1 possesses a protein secretion system type VI (T6SS) that is active in free living and symbiosis .

Methods of Application

The T6SS is a nanosyringe that secretes proteins called effectors to both eukaryotic and prokaryotic target cells. The ReMim1 T6SS gene cluster encodes for a toxic effector (Re78) together with an immunity protein (Re79) as demonstrated when expressed in Escherichia coli .

Results or Outcomes

It was observed that the toxic role of the Re78 protein is outside the cytoplasm since its toxic effect on E. coli only occurred when a signal peptide was added to it. Re79 is found in ReMim1 periplasm and is T6SS-independent for its translocation. Additionally, the Re78/Re79 pair is involved in bacterial competition and nodule occupancy .

Application in Biochemistry

Field

Biochemistry, specifically in the study of mitochondrial outer membrane proteins .

Summary of the Application

Mim1, in the context of mitochondrial import protein 1 (Mim1), is used to study the biogenesis of multispanning outer membrane proteins .

Methods of Application

Mim1 complex cooperates with the receptor Tom70 in binding of precursor proteins and promotes their insertion and assembly into the outer membrane .

Results or Outcomes

Mitochondria lacking Mim1 are impaired in the biogenesis of multispanning outer membrane proteins, whereas overexpression of Mim1 stimulates their import .

Application in Cancer Research

Field

Cancer Research, specifically in the development of inhibitors of anti-apoptotic proteins .

Summary of the Application

Mim1 has been reported as one of the first selective inhibitors of the anti-apoptotic protein Mcl-1 . This is particularly relevant in the area of cancer research, where the development of new and potent inhibitors of anti-apoptotic proteins is a very active and promising topic .

Methods of Application

The structure of Mim1 was revised based on extensive physicochemical analyses. A focused library of analogues for the corrected structure of Mim1 was designed and synthesized .

Results or Outcomes

These molecules were subjected to a panel of in cellulo biological studies, allowing the identification of dual Bcl-x L /Mcl-1 inhibitors, as well as selective Mcl-1 inhibitors . Preliminary structure–activity relationships were discussed and extensive molecular modelling studies allowed the proposal of a rationale for the biological activity of this series of new inhibitors .

Application in Plant-Microorganism Interactions

Field

Plant-Microorganism Interactions, specifically in the study of bacterial competition .

Summary of the Application

The T6SS-Dependent Effector Re78 of Rhizobium etli Mim1 (ReMim1) benefits bacterial competition .

Results or Outcomes

It was observed that the toxic role of the Re78 protein is outside the cytoplasm since its toxic effect on E. coli only occurred when a signal peptide was added to it . Re79 is found in ReMim1 periplasm and is T6SS-independent for its translocation . Additionally, the Re78/Re79 pair is involved in bacterial competition and nodule occupancy .

Application in Mitochondrial Biogenesis

Field

Cell Biology, specifically in the study of mitochondrial biogenesis .

Summary of the Application

Mim1, in the context of mitochondrial import protein 1 (Mim1), is used to study the biogenesis of multispanning outer membrane proteins .

Methods of Application

Mim1 specifically interacts with single-spanning and multispanning precursors, identifying Mim1 as a genuine component of an outer membrane import machinery for α-helical proteins . The Mim1 complex cooperates with the receptor Tom70 in binding of precursor proteins and promotes their insertion and assembly into the outer membrane .

Results or Outcomes

Mitochondria lacking the mitochondrial import protein 1 (Mim1) are impaired in the biogenesis of multispanning outer membrane proteins, whereas overexpression of Mim1 stimulates their import .

Application in Ovarian Cancer Research

Summary of the Application

Mim1 has been reported as one of the first selective inhibitors of the anti-apoptotic protein Mcl-1 . This is particularly relevant in the area of ovarian cancer research, where the development of new and potent inhibitors of anti-apoptotic proteins is a very active and promising topic .

未来方向

The potential applications of a compound depend on its properties. Trihydroxybenzenes, for instance, are classified as polyphenols and have been studied for their antioxidant properties . Thiazoles and imines are common structures in pharmaceutical compounds and could have potential biological activities .

属性

IUPAC Name |

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)